L-Iditol hexaacetate L-Iditol hexaacetate
Brand Name: Vulcanchem
CAS No.: 13443-46-4
VCID: VC20776594
InChI: InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1
SMILES: CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C18H26O12
Molecular Weight: 434.4 g/mol

L-Iditol hexaacetate

CAS No.: 13443-46-4

Cat. No.: VC20776594

Molecular Formula: C18H26O12

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

L-Iditol hexaacetate - 13443-46-4

Specification

CAS No. 13443-46-4
Molecular Formula C18H26O12
Molecular Weight 434.4 g/mol
IUPAC Name [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate
Standard InChI InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1
Standard InChI Key NJVBTKVPPOFGAT-WNRNVDISSA-N
Isomeric SMILES CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Properties

Molecular Structure

L-Iditol hexaacetate is derived from L-Iditol through acetylation of all six hydroxyl groups. The molecular formula of L-Iditol hexaacetate is C18H26O12, with a systematic IUPAC name of [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate . This compound maintains the stereochemical configuration of L-Iditol while having all hydroxyl groups replaced with acetate functional groups.

Physical and Chemical Properties

The physical and chemical properties of L-Iditol hexaacetate are summarized in the following table:

PropertyValue
Molecular FormulaC18H26O12
Molecular Weight434.4 g/mol
Physical StateCrystalline solid
Structure TypeHexaacetylated sugar alcohol
SolubilitySoluble in organic solvents
StabilityMore stable than parent compound (L-Iditol)
ReactivityReduced reactivity compared to L-Iditol

The acetylation of all hydroxyl groups in L-Iditol significantly alters its physical and chemical properties. The resulting compound is more stable and less reactive toward other chemical reagents due to the protection of the reactive hydroxyl groups . This modification also enhances the solubility of the compound in organic solvents, making it more suitable for various organic synthesis applications.

Identifiers and Nomenclature

L-Iditol hexaacetate is known by several identifiers and synonyms in scientific literature and chemical databases:

Identifier TypeValue
CAS Number13443-46-4
PubChem CID13393019
InChIInChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1
InChIKeyNJVBTKVPPOFGAT-WNRNVDISSA-N
SynonymsD-Sorbitol hexaacetate (alternative name)

The compound is also occasionally referred to as D-Sorbitol hexaacetate, though this alternative designation should be used with caution as it may create confusion regarding the stereochemical configuration of the molecule .

Synthesis and Preparation

Preparation of L-Iditol

The preparation of L-Iditol hexaacetate begins with the synthesis of its parent compound, L-Iditol. According to patent information, L-Iditol can be prepared through a chromatographic treatment of a mixture containing L-iditol and L-sorbose . This process involves several steps:

  • Creation of a mixture containing L-iditol and L-sorbose

  • Subjecting this mixture to chromatographic separation

  • Collection and purification of the L-iditol fraction

  • Crystallization to obtain pure L-iditol

The patent describes a method for preparing high-purity L-iditol, which is essential for the subsequent acetylation reaction to produce L-Iditol hexaacetate .

Acetylation Process

Once pure L-Iditol is obtained, the synthesis of L-Iditol hexaacetate involves an acetylation reaction where all six hydroxyl groups of L-Iditol are replaced with acetate groups. This acetylation process typically employs acetic anhydride in the presence of a catalyst, such as pyridine or a similar base. The reaction can be represented as:

L-Iditol (C6H14O6) + 6 (CH3CO)2O → L-Iditol hexaacetate (C18H26O12) + 6 CH3COOH

The acetylation process requires careful control of reaction conditions, including temperature, solvent system, and reaction time, to ensure complete acetylation of all hydroxyl groups while minimizing side reactions.

Applications in Research

Use in Carbohydrate Chemistry

L-Iditol hexaacetate plays a significant role in carbohydrate chemistry research, particularly in studies involving the modification and derivatization of sugar compounds . Its primary applications include:

  • Serving as an intermediate in the synthesis of complex carbohydrate structures

  • Facilitating isolation and purification of specific carbohydrate derivatives

  • Enhancing solubility and chromatographic properties of carbohydrate compounds

These applications make L-Iditol hexaacetate an invaluable tool in research laboratories focused on carbohydrate chemistry and related fields.

Role as a Protecting Group

One of the most significant applications of L-Iditol hexaacetate is its role as a protecting group for hydroxyl functionalities in carbohydrate molecules . The acetylation of hydroxyl groups:

  • Prevents unwanted reactions at these positions during other synthetic transformations

  • Allows for selective modification of other functional groups

  • Enables regioselective reactions by protecting multiple hydroxyl groups simultaneously

This protective function is particularly valuable in multi-step synthetic pathways where control over reaction selectivity is essential.

Applications in Various Fields

Beyond its basic role in organic synthesis, L-Iditol hexaacetate finds applications in several specialized research areas:

  • Drug delivery systems - used in the development of carbohydrate-based carriers

  • Biomaterial science - incorporated into materials with specific biological interactions

  • Carbohydrate-based nanotechnology - utilized in the creation of nanoscale structures with controlled properties

  • Glycosylation reactions - employed as a key component in forming glycosidic bonds

The contributions of L-Iditol hexaacetate to these fields have advanced research in glycobiology, chemical biology, and materials science by enabling the synthesis of structurally diverse carbohydrate derivatives with tailored properties and functionalities .

Comparison with Related Compounds

Relationship to L-Iditol

L-Iditol hexaacetate is derived from L-Iditol (C6H14O6), which is a hexahydroxyhexane with specific stereochemistry . The parent compound L-Iditol has different physical and chemical properties compared to its hexaacetate derivative:

PropertyL-IditolL-Iditol Hexaacetate
Molecular FormulaC6H14O6C18H26O12
Molecular Weight182.172 g/mol434.4 g/mol
Melting Point77°CNot specified in sources
SolubilityHighly water-soluble, limited solubility in organic solventsLimited water solubility, good solubility in organic solvents
ReactivityHighly reactive hydroxyl groupsLess reactive, protected hydroxyl groups

L-Iditol is primarily used as a biochemical reagent in life science research , while its hexaacetate derivative serves more specialized functions in organic synthesis and carbohydrate chemistry as discussed above.

Structural Relationship to Other Sugar Alcohols

L-Iditol belongs to the family of sugar alcohols (polyols) and is structurally related to other important compounds such as D-glucitol (sorbitol) but with different stereochemistry . The acetylated derivatives of these sugar alcohols, including L-Iditol hexaacetate, maintain these stereochemical differences while sharing similar physical properties due to the presence of acetate groups.

Commercial AspectDetails
Available QuantityTypically 200 mg packages
Approximate Cost$300.00 per 200 mg
PurityResearch grade
Storage RecommendationsStore in cool, dry conditions away from direct light
Catalog InformationVarious suppliers (e.g., Santa Cruz Biotechnology: sc-280884)

The commercial availability of L-Iditol hexaacetate facilitates its use in research laboratories worldwide, contributing to advancements in carbohydrate chemistry and related fields .

Research Significance and Future Directions

Current Research Applications

L-Iditol hexaacetate continues to be significant in current research, particularly in:

  • Development of novel synthetic methodologies for complex carbohydrate structures

  • Investigation of structure-activity relationships in bioactive carbohydrate derivatives

  • Exploration of new materials with specific properties for biomedical applications

  • Study of carbohydrate-protein interactions using modified sugar derivatives

These research applications highlight the ongoing importance of L-Iditol hexaacetate in advancing knowledge in various scientific disciplines.

Future Research Directions

Potential future directions for research involving L-Iditol hexaacetate include:

  • Development of more efficient and selective methods for partial deacetylation to create derivatives with specific acetylation patterns

  • Exploration of its potential role in creating biodegradable polymers for environmentally friendly materials

  • Investigation of its applications in targeted drug delivery systems

  • Utilization in glycomics research to better understand the role of carbohydrates in biological systems

As research in carbohydrate chemistry and related fields continues to evolve, L-Iditol hexaacetate is likely to maintain its significance as a valuable chemical tool.

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